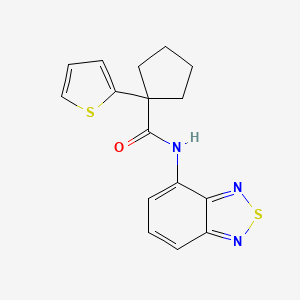

N-(2,1,3-benzothiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Description

N-(2,1,3-Benzothiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a thiophene-substituted cyclopentane carboxamide. The benzothiadiazole moiety is a sulfur- and nitrogen-containing aromatic system known for its electron-deficient character, which is exploited in materials science and medicinal chemistry for applications such as organic semiconductors or kinase inhibitors .

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c20-15(16(8-1-2-9-16)13-7-4-10-21-13)17-11-5-3-6-12-14(11)19-22-18-12/h3-7,10H,1-2,8-9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACZIXFGWPXTJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC4=NSN=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound that combines a benzothiadiazole moiety with a thiophene and cyclopentane structure. This unique combination grants it interesting biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₁₅N₃OS₂

- Molecular Weight : 329.44 g/mol

- CAS Number : 1206999-02-1

- SMILES Notation : O=C(C1(CCCC1)c1cccs1)Nc1cccc2c1nsn2

The compound's structural features are significant for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives, including this compound. Research indicates that compounds within this class exhibit cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related benzothiadiazole compounds, several derivatives demonstrated significant inhibitory effects on cancer cell proliferation:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4f | HePG-2 | 5.05 |

| 4f | MCF-7 | 8.10 |

| 4f | HCT-116 | 15.36 |

| Sorafenib | HePG-2 | 9.18 |

The compound 4f exhibited potent inhibition of BRAF and VEGFR-2 enzymes, with IC₅₀ values comparable to sorafenib, a standard anticancer drug .

The mechanism by which this compound exerts its anticancer effects includes:

- Enzyme Inhibition : The compound inhibits key kinases involved in cancer cell signaling pathways.

- Cell Cycle Arrest : It induces G2-M phase arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, as evidenced by increased apoptotic markers in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial activity. A related study synthesized various benzothiadiazole derivatives and evaluated their efficacy against multiple bacterial and fungal pathogens.

Antimicrobial Efficacy Results

The antimicrobial activity was assessed using Minimum Inhibitory Concentration (MIC) values:

| Compound | MIC (µmol/mL) | Target Organisms |

|---|---|---|

| 4d | 10.7 - 21.4 | Bacterial pathogens |

| 4p | Variable | Fungal pathogens |

These findings suggest that compounds in this family can serve as potential leads for developing new antimicrobial agents .

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential therapeutic applications.

Recommendations for Future Research

- In Vivo Studies : Conduct animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigate the detailed molecular mechanisms underlying its biological activities.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

- Benzothiadiazole vs. Benzodioxine/Thiazole Derivatives :

The target compound’s benzothiadiazole core (S/N heteroatoms) contrasts with benzodioxine (O/S) or thiazole (N/S) systems in compounds such as those described in and . Benzothiadiazole’s electron-withdrawing nature may enhance charge transport in electronic materials compared to the more electron-rich benzodioxine . In medicinal contexts, sulfur atoms in benzothiadiazole could improve binding to metal-containing enzyme active sites relative to oxygen-containing analogs.

Substituent Effects

- Thiophene vs.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,1,3-benzothiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, and how can purity be ensured?

- Methodology :

- Stepwise synthesis : Begin with cyclopentane-1-carboxylic acid activation using coupling agents (e.g., EDCI or DCC) to form the carboxamide intermediate. Introduce the thiophen-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Purity control : Monitor reaction progress with thin-layer chromatography (TLC) and confirm intermediate structures via -NMR and -NMR. Final purification employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield optimization : Adjust reaction parameters (temperature: 60–80°C; pH 7–9) and catalyst loading (e.g., Pd(PPh) for cross-coupling) .

Q. How is the molecular structure of this compound validated experimentally?

- Techniques :

- Single-crystal X-ray diffraction : Resolve the cyclopentane ring conformation and benzothiadiazole-thiophene spatial arrangement using SHELX programs (e.g., SHELXL for refinement) .

- Spectroscopic analysis : Assign -NMR peaks (e.g., thiophene protons at δ 7.2–7.5 ppm) and -NMR signals (carbonyl carbons at ~170 ppm). IR confirms amide C=O stretching (~1650 cm) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] for molecular formula CHNOS) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case example : Discrepancies in -NMR integration ratios (e.g., overlapping cyclopentane proton signals) are addressed by:

- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) by cooling samples to -40°C .

- 2D NMR (COSY, HSQC) : Map coupling between cyclopentane and thiophene protons, distinguishing diastereotopic hydrogens .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., N-(4-oxo-thiazoloazepin-2-yl) derivatives) to validate peak assignments .

Q. How do reaction conditions influence the compound’s stability and reactivity?

- Key findings :

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote hydrolysis of the benzothiadiazole ring at elevated temperatures (>100°C) .

- Acid/base sensitivity : The amide bond hydrolyzes under strong acidic conditions (pH < 2), while basic conditions (pH > 10) degrade the thiophene moiety .

- Oxidative stability : Thiophene rings are susceptible to oxidation (e.g., by mCPBA), necessitating inert atmospheres (N/Ar) during synthesis .

Q. What computational methods predict this compound’s pharmacological interactions?

- Approach :

- Molecular docking (AutoDock Vina) : Simulate binding to targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Use PDB structures (e.g., 5KIR for COX-2) to assess hydrogen bonding with the benzothiadiazole nitrogen atoms .

- DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (HOMO-LUMO gap) with observed reactivity .

- MD simulations (GROMACS) : Evaluate stability in biological membranes (e.g., POPC lipid bilayers) over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.